![molecular formula C11H12N2OS B4717757 N-[(allylamino)carbonyl]benzenecarbothioamide](/img/structure/B4717757.png)
N-[(allylamino)carbonyl]benzenecarbothioamide
説明
N-[(Allylamino)carbonyl]benzenecarbothioamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential use in cancer therapy.
作用機序
N-[(allylamino)carbonyl]benzenecarbothioamide targets the BCL-2 family of proteins, which play a critical role in regulating apoptosis. Specifically, it binds to the BH3 binding groove of BCL-2, BCL-XL, and BCL-W, preventing their interaction with pro-apoptotic proteins such as BAX and BAK. This leads to the release of cytochrome c from the mitochondria and activation of the caspase cascade, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
N-[(allylamino)carbonyl]benzenecarbothioamide has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and etoposide. In addition, N-[(allylamino)carbonyl]benzenecarbothioamide has been shown to have minimal toxicity in normal cells.
実験室実験の利点と制限
One advantage of N-[(allylamino)carbonyl]benzenecarbothioamide is its specificity for the BCL-2 family of proteins, which allows for more targeted therapy. However, one limitation is that it may not be effective in all cancer types, as some cancers may not rely on the BCL-2 pathway for survival.
将来の方向性
There are several future directions for research on N-[(allylamino)carbonyl]benzenecarbothioamide. One area of interest is the development of more potent and selective inhibitors of the BCL-2 family of proteins. Another area of interest is the identification of biomarkers that can predict response to N-[(allylamino)carbonyl]benzenecarbothioamide. Additionally, there is interest in studying the potential use of N-[(allylamino)carbonyl]benzenecarbothioamide in combination with immunotherapy for cancer treatment.
In conclusion, N-[(allylamino)carbonyl]benzenecarbothioamide is a promising small molecule inhibitor that targets the BCL-2 family of proteins. Its specificity and ability to induce apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
科学的研究の応用
N-[(allylamino)carbonyl]benzenecarbothioamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. It has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy.
特性
IUPAC Name |
1-(benzenecarbonothioyl)-3-prop-2-enylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-8-12-11(14)13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWOQWNBWWCKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC(=S)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。